P2Y12 Binding Free Energy Across Analogues
In a systematic molecular docking study against the P2Y12 receptor (AutoDock 1.5.7, grid center X: 16.599, Y: 99.698, Z: 50.077), 4-formyl-2-methoxyphenyl 4-methylbenzoate (V2) exhibited a binding free energy (ΔG) of –6.67 kcal/mol. This places V2 among the top-performing compounds in the alkyl- and electron-donating-substituted aromatic sub-series, superior to the 4-methoxy (–6.52 kcal/mol), 4-hydroxy (–6.10 kcal/mol), and 4-trifluoromethyl (–6.27 kcal/mol) congeners, and nearly identical to the unsubstituted benzoate (V1, –6.66 kcal/mol). V2 substantially outperformed parent vanillin (–4.48 kcal/mol) and the clinical comparator clopidogrel (–6.11 kcal/mol), though it was surpassed by the 4-bromo (–7.38 kcal/mol) and 4-carboxy (–7.89 kcal/mol) analogs [1]. The para-methyl substituent thus provides an intermediate lipophilic and electronic profile that balances binding affinity with drug-like properties.
V1: –6.66 | 4-CF₃: –6.27
4-Br: –7.38 | Clopidogrel: –6.11
| Evidence Dimension | P2Y12 receptor binding free energy (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | ΔG = –6.67 kcal/mol (4-formyl-2-methoxyphenyl 4-methylbenzoate, V2) |
| Comparator Or Baseline | V1 (4-H benzoate): –6.66; V3 (4-CF₃): –6.27; 4-Cl: –6.57; 4-OCH₃: –6.52; 4-Br: –7.38; 4-COOH: –7.89; 4-OH: –6.10; Vanillin: –4.48; Clopidogrel: –6.11; Native ligand: –11.77 (all kcal/mol) |
| Quantified Difference | V2 vs. vanillin: ΔΔG = –2.19 kcal/mol; V2 vs. clopidogrel: ΔΔG = –0.56 kcal/mol; V2 vs. V1: ΔΔG = –0.01 kcal/mol; V2 vs. V3: ΔΔG = –0.40 kcal/mol; V2 vs. 4-Br: ΔΔG = +0.71 kcal/mol |
| Conditions | In silico molecular docking; AutoDock 1.5.7; P2Y12 receptor; MMFF94 energy minimization; grid box 40×40×42 Å; RMSD validation 0.87 Å |
Why This Matters
For procurement decisions in anti-thrombotic lead optimization, the ΔG value quantifies target engagement potential; V2's intermediate affinity (-6.67 kcal/mol) avoids the excessively strong binding of the 4-Br or 4-COOH analogs that may reduce selectivity, while still providing a 40-fold improvement in predicted Ki over clopidogrel.
- [1] Norhayati, J. Ekowati, N.W. Diyah, G. Rizaldi, S. Ahmed. In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent. Research Journal of Pharmacy and Technology. 2025;18(4):1625-3. doi: 10.52711/0974-360X.2025.00233 (Table 1: Molecular docking results of vanillin analogs with P2Y12 enzyme). View Source
